(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione
Description
The compound “(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione” (hereafter referred to as Comp-1) is a bicyclic heteroaromatic molecule with a 1-azabicyclo[2.2.2]octane moiety fused to a benzo[de]isoquinoline-dione scaffold. Comp-1 is pharmacologically significant as the active ingredient in palonosetron hydrochloride, a second-generation 5-HT₃ receptor antagonist. It is clinically approved for preventing chemotherapy-induced nausea and vomiting (CINV) due to its high selectivity and prolonged duration of action compared to first-generation antagonists like ondansetron .
Key structural features include:
- Stereochemistry: The (3aS, 2S) configuration ensures optimal receptor binding.
- Bicyclic core: The 1-azabicyclo[2.2.2]octane group enhances binding affinity to 5-HT₃ receptors.
- Dione functionality: The benzo[de]isoquinoline-1,6-dione contributes to metabolic stability and solubility.
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione |
InChI |
InChI=1S/C19H22N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16H,4-11H2/t13-,16-/m1/s1 |
InChI Key |
QUGKUBYBCOMQBM-CZUORRHYSA-N |
Isomeric SMILES |
C1CC(=O)C2=C3[C@H]1CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5 |
Canonical SMILES |
C1CC(=O)C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the construction of the azabicyclo octane ring system followed by the formation of the tetrahydrobenzo isoquinoline core. Key steps may include cyclization reactions, reduction processes, and functional group transformations under specific conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and catalysts play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects. The compound’s structure allows it to fit into binding sites with high specificity, influencing the activity of its targets.
Comparison with Similar Compounds
Structural and Functional Analogues
Nicotinic Alpha(7) Receptor Agonists (AR-R 17779, DMAC)
- Structural similarity: Both AR-R 17779 and DMAC share bicyclic components (e.g., azabicyclo motifs) but lack the benzo[de]isoquinoline-dione group present in Comp-1.
- Target selectivity : Unlike Comp-1 (5-HT₃ antagonist), these compounds act as α7 nicotinic acetylcholine receptor (nAChR) agonists.
Nicotinic Alpha(4)beta(2) Receptor Ligands (SIB1765F)
- Functional contrast : SIB1765F, an α4β2 nAChR agonist, induces hyperactivity in rats, unlike Comp-1’s antiemetic effects.
- Therapeutic divergence : While Comp-1 targets serotonin pathways, SIB1765F modulates dopamine release, highlighting receptor-specific design principles .
Quinoline-2,4-dione Derivatives (3Aa)
- Synthetic comparison: The synthesis of 3-phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione (3Aa) via a one-pot azidation-cycloaddition method (43% yield) contrasts with Comp-1’s multi-step synthesis, which prioritizes stereochemical precision .
Pharmacokinetic and Mechanistic Insights
- Receptor specificity : Comp-1’s 5-HT₃ antagonism is unaffected by nicotinic receptor modulators like methyllycaconitine (MLA), which selectively blocks α7 nAChRs .
- Clinical superiority : Comp-1 exhibits a longer half-life (~40 hours) compared to first-generation 5-HT₃ antagonists (e.g., ondansetron: 4–6 hours), attributed to its rigid bicyclic structure .
Limitations of Analogues
Biological Activity
The compound (3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione , commonly referred to as a derivative of isoquinoline, is recognized for its complex structure and potential pharmacological properties. Isoquinolines are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of nitrogen in its bicyclic structure. The unique arrangement of atoms contributes to its biological activity.
Research indicates that isoquinoline derivatives can interact with various biological targets, including:
- Receptor Modulation : Many isoquinoline derivatives act as antagonists or agonists at neurotransmitter receptors.
- Enzyme Inhibition : These compounds may inhibit specific enzymes involved in metabolic pathways.
- Signal Transduction Pathways : They can modulate signaling pathways that affect cell proliferation and apoptosis.
Biological Activities
The biological activities associated with (3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione include:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in preclinical models.
- Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from oxidative stress.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is beneficial:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tetrahydroisoquinoline | Bicyclic structure without nitrogen | Fewer reported biological activities |
| Berberine | Quaternary ammonium salt with isoquinoline core | Strong antimicrobial properties |
| Morphine | Phenanthrene derivative with isoquinoline features | Strong analgesic effects |
| Papaverine | Isoquinoline derivative with vasodilatory effects | Used clinically for vascular disorders |
This table highlights how structural variations influence biological activity and therapeutic applications among similar compounds.
Case Studies
Several case studies have explored the efficacy of this compound:
-
Antitumor Efficacy Study :
- A study conducted on human breast cancer cells demonstrated that the compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways.
-
Anti-inflammatory Mechanism Investigation :
- Research indicated that the compound reduced pro-inflammatory cytokine levels in a lipopolysaccharide-induced inflammation model in mice.
-
Neuroprotection in Oxidative Stress Models :
- In vitro studies showed that the compound protected neuronal cells from oxidative damage induced by hydrogen peroxide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
